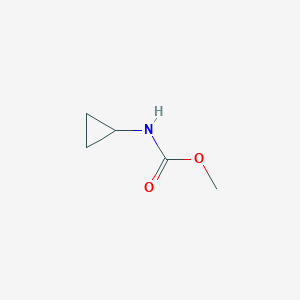

Methyl cyclopropylcarbamate

Description

Methyl cyclopropylcarbamate is a carbamate derivative featuring a cyclopropane ring directly attached to the carbamate functional group (R-O-C(=O)-N-). The cyclopropane moiety introduces significant ring strain, which can enhance reactivity and influence molecular interactions in biological systems. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules, particularly enzyme inhibitors and anticancer agents. For instance, cyclopropylcarbamate derivatives have been shown to enhance the potency of gamma-secretase inhibitors, which are relevant in Alzheimer’s disease research . This compound’s structural simplicity and modularity allow for versatile functionalization, making it a valuable scaffold in drug discovery.

Properties

CAS No. |

73330-91-3 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

methyl N-cyclopropylcarbamate |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)6-4-2-3-4/h4H,2-3H2,1H3,(H,6,7) |

InChI Key |

WJNZDULHWTUCDB-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1CC1 |

Canonical SMILES |

COC(=O)NC1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Compared :

- tert-Butyl cyclopropylcarbamates (e.g., tert-butyl 2-(3-fluorophenyl)cyclopropylcarbamate)

- Benzyl cyclopropylcarbamates (e.g., benzyl {[1-(chloroacetyl)-3-piperidinyl]methyl}cyclopropylcarbamate)

- Methyl carbamates without cyclopropane (e.g., methyl (3-hydroxyphenyl)-carbamate)

Pharmacokinetic and Stability Profiles

- Lipophilicity : Benzyl derivatives (LogP ~3.5) exhibit higher membrane permeability than methyl or tert-butyl variants (LogP ~2.0–2.5) .

- Metabolic Stability: The cyclopropane ring in this compound may reduce oxidative metabolism compared to non-cyclopropane carbamates .

- Acid Sensitivity: Boc-protected derivatives (e.g., tert-butyl) require HCl for deprotection , whereas benzyl groups are removed via hydrogenolysis .

Anticancer Activity

This compound derivatives like AL3818 demonstrate potent activity in transgenic cancer models. In TgCRND8 mice, these compounds reduced Aβ levels by 50% at 30 mg/kg, outperforming benzyl and tert-butyl analogues in blood-brain barrier penetration .

Neuroprotective Effects

Cyclopropylcarbamates with fluorophenyl substituents (e.g., compound A in ) protect auditory hair cells by maintaining H3K4me2 levels, a mechanism absent in non-cyclopropane carbamates .

Enzyme Inhibition

- Gamma-Secretase : this compound’s ring strain optimizes binding to the enzyme’s active site, achieving IC50 values of 0.3 nM, compared to 2.1 nM for benzyl derivatives .

- Neuronal Nitric Oxide Synthase (nNOS): tert-Butyl derivatives (e.g., compound 7a in ) show 10-fold higher inhibition (Ki = 12 nM) than methyl variants due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.